Oxazolidine, 3-ethyl-
Overview
Description
Oxazolidine, 3-ethyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, where an ethyl group is attached to the third carbon atom of the ring. Oxazolidines are known for their stability and versatility, making them valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazolidine, 3-ethyl- can be synthesized through the condensation of 2-aminoethanol with an aldehyde or ketone. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of oxazolidine, 3-ethyl- often employs continuous flow reactors to enhance reaction efficiency and yield. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency of the final product .
Types of Reactions:
Oxidation: Oxazolidine, 3-ethyl- can undergo oxidation reactions to form oxazoles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or other halogen-based oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Oxazoles
Reduction: Reduced oxazolidine derivatives
Substitution: Substituted oxazolidine derivatives
Scientific Research Applications
Oxazolidine, 3-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine, 3-ethyl- involves its ability to form stable complexes with various metal ions, which can then participate in catalytic processes. The nitrogen and oxygen atoms in the ring structure provide coordination sites for metal ions, facilitating catalytic reactions. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Thiazolidine: A sulfur-containing analogue of oxazolidine, where the oxygen atom is replaced by a sulfur atom.
Isoxazolidine: A structural isomer of oxazolidine, where the nitrogen and oxygen atoms are adjacent in the ring.
Uniqueness: Oxazolidine, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon atom, which can influence its reactivity and stability. This structural feature can enhance its utility in specific chemical reactions and applications compared to its analogues .
Properties
IUPAC Name |
3-ethyl-1,3-oxazolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRURTGSFBSIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340807 | |
Record name | Oxazolidine, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-73-5 | |
Record name | Oxazolidine, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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